molecular formula C18H22N4O3S B2940155 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one CAS No. 2380172-10-9

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one

Katalognummer B2940155
CAS-Nummer: 2380172-10-9
Molekulargewicht: 374.46
InChI-Schlüssel: GGVSRFJWMXDNAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that makes it interesting for researchers to study.

Wirkmechanismus

The mechanism of action of 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also has anti-inflammatory properties and can reduce the production of certain cytokines that are involved in inflammation.
Biochemical and Physiological Effects:
2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Studies have also shown that this compound can reduce oxidative stress and improve cardiovascular health.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one in lab experiments include its potential anti-cancer properties, anti-inflammatory properties, and its ability to improve cognitive function. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires specific conditions to ensure the purity of the compound. Additionally, the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one. One direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer treatment. Another direction is to study the effects of this compound on other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesemethoden

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one is synthesized through a multistep process that involves the reaction of various reagents. The synthesis method is complex and requires specific conditions to ensure the purity of the compound. The synthesis process involves the reaction of 3-chloro-6-(pyridin-4-yl)pyridazine with cyclohexylamine and sodium hydride, followed by the reaction of the resulting compound with chlorosulfonyl isocyanate. The final product is purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(1-Cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one has shown potential in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

2-(1-cyclohexylsulfonylazetidin-3-yl)-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-18-7-6-17(14-8-10-19-11-9-14)20-22(18)15-12-21(13-15)26(24,25)16-4-2-1-3-5-16/h6-11,15-16H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVSRFJWMXDNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Cyclohexanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.